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Compound of Interest

Compound Name: TRC-766

Cat. No.: B2720347 Get Quote

The designation TRC-766 refers to two distinct molecules that have emerged in the field of

prostate cancer research. While sharing a common identifier, their mechanisms of action and

therapeutic applications are fundamentally different. One is a biologically inactive small

molecule utilized as a negative control in studies of protein phosphatase 2A (PP2A) activation,

while the other, also known as ARV-766 or Luxdegalutamide, is a promising androgen receptor

(AR) degrader that has advanced to clinical trials. This document provides a detailed overview

of both entities for researchers, scientists, and drug development professionals.

TRC-766: The PP2A-Binding Negative Control
In the context of small molecule activators of protein phosphatase 2A (SMAPs), TRC-766
serves as a crucial experimental control. It is structurally analogous to active SMAPs but is

biologically inactive.[1][2]

Mechanism of Action
TRC-766 binds to the protein phosphatase 2A (PP2A), a key tumor suppressor, but fails to

activate it.[1][2] This inactivity is attributed to the lack of a critical N-H sulfonamide hydrogen

bond donor function, which is believed to be necessary for inducing the conformational

changes required for PP2A activation.[1] Consequently, TRC-766 does not impact cell viability

and shows minimal to no effect in clonogenic assays, making it an ideal negative control to

validate the specific effects of active SMAP compounds.[1]
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ARV-766 (Luxdegalutamide): A PROTAC Androgen
Receptor Degrader
ARV-766 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to

degrade the androgen receptor (AR), a key driver of prostate cancer growth.[3][4] This

molecule has shown significant promise in preclinical and clinical studies for the treatment of

metastatic castration-resistant prostate cancer (mCRPC).[5][6][7]

Mechanism of Action
As a heterobifunctional molecule, ARV-766 consists of a ligand that binds to the androgen

receptor and another ligand that recruits an E3 ubiquitin ligase.[5][6] This proximity induces the

formation of a ternary complex between the AR and the E3 ligase, leading to the ubiquitination

of the AR.[5] The ubiquitin-tagged AR is then recognized and degraded by the proteasome.[5]

This event-driven mechanism of action allows for the catalytic degradation of the AR, effectively

down-regulating its protein levels.[5] A key advantage of ARV-766 is its ability to degrade not

only wild-type AR but also clinically relevant AR ligand-binding domain (LBD) mutants, such as

L702H, H875Y, and T878A, which are associated with resistance to current therapies.[4][7]

Experimental Protocols & Data
While detailed synthetic protocols for either TRC-766 molecule are not publicly available in the

reviewed literature, the following sections outline the typical experimental use of the PP2A-

binding control and the reported clinical trial design for ARV-766.

Table 1: In Vitro Experimental Parameters for TRC-766
(PP2A Negative Control)
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Parameter LNCaP Cells 22Rv1 Cells Reference

Cell Viability Assay

(MTT)
[1]

Treatment

Concentrations
10, 20, 30, 40 µM 10, 20, 30, 40 µM [1]

Incubation Time 48 hours 48 hours [1]

Clonogenic Assay [1]

Treatment

Concentrations

5, 7.5, 10, 12.5, 15

µM

5, 7.5, 10, 12.5, 15

µM
[1]

Incubation Time 12 days 12 days [1]

Table 2: Clinical Trial Information for ARV-766
(Luxdegalutamide)

Parameter Details Reference

Clinical Trial Identifier NCT05067140 [4][7]

Phase Phase 1/2 [4][7]

Patient Population

Men with metastatic castration-

resistant prostate cancer

(mCRPC) who have

progressed on prior novel

hormonal agent therapy.

[6][7]

Intervention Oral ARV-766 daily [6]

Dosage (Phase 2 Expansion) 100 mg or 300 mg [6]

Primary Objectives
To evaluate the clinical activity

and safety of ARV-766.
[6]

Signaling Pathway & Workflow Diagrams
The following diagrams illustrate the mechanism of action for both molecules.
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TRC-766 (Negative Control) Interaction with PP2A
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ARV-766 (PROTAC) Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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